3-Bromo-2-butoxy-5-methylbenzaldehyde
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Overview
Description
3-Bromo-2-butoxy-5-methylbenzaldehyde is a chemical compound with the molecular formula C12H15BrO2 . It has a molecular weight of 271.15 . The compound is liquid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15BrO2/c1-3-4-5-15-12-10 (8-14)6-9 (2)7-11 (12)13/h6-8H,3-5H2,1-2H3 . This code provides a specific textual representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a liquid .Scientific Research Applications
Bromination and Derivative Synthesis
- Research has shown the unexpected outcomes of bromination reactions on similar compounds, leading to the formation of various brominated benzaldehyde derivatives. For instance, the bromination of 3-hydroxybenzaldehyde not only produced expected compounds but also led to unforeseen products, which were further transformed into complex molecules through subsequent reactions (Otterlo et al., 2004).
Catalysis and Activation
- Palladium-catalyzed C-H activation has been utilized to selectively brominate substituted benzaldoximes, leading to the synthesis of substituted 2-bromobenzaldehydes. This showcases the precision achievable in functionalizing molecules for further applications, such as in the development of pharmaceuticals or advanced materials (Dubost et al., 2011).
Molecular Transformations
- An electrochemically induced multicomponent transformation involving similar compounds resulted in novel molecules with potential for biomedical applications, particularly in regulating inflammatory diseases. This highlights the role of brominated benzaldehydes in synthesizing new chemical entities with therapeutic relevance (Ryzhkova et al., 2020).
Antioxidant Activity
- Certain brominated benzaldehydes have been studied for their antioxidant activities, demonstrating significant radical scavenging effects. This suggests that compounds like 3-Bromo-2-butoxy-5-methylbenzaldehyde could potentially be explored for their antioxidant properties, contributing to medical and food science (Wang, 2012).
Nonlinear Optical Properties
- The substitution effects of bromine on benzaldehyde derivatives have been analyzed, revealing their impact on linear and nonlinear optical properties. These studies are crucial for the development of new materials for optical applications, indicating the potential use of halogenated benzaldehydes in creating advanced photonic devices (Aguiar et al., 2022).
Mechanism of Action
Target of Action
It’s known that benzylic halides, such as this compound, typically interact with various biological targets via nucleophilic substitution or free radical bromination .
Mode of Action
The mode of action of 3-Bromo-2-butoxy-5-methylbenzaldehyde is likely to involve interactions with its targets via nucleophilic substitution or free radical bromination . The bromine atom in the compound can be replaced by a nucleophile, leading to various downstream effects. The exact nature of these interactions and their outcomes would depend on the specific biological context.
Biochemical Pathways
Given its structural similarity to other benzylic halides, it may be involved in pathways where these compounds play a role .
Properties
IUPAC Name |
3-bromo-2-butoxy-5-methylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-3-4-5-15-12-10(8-14)6-9(2)7-11(12)13/h6-8H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOIMHDFASXQBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1Br)C)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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